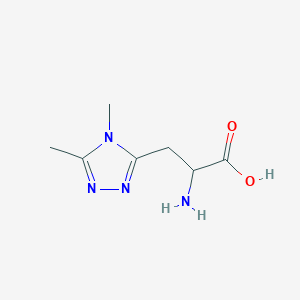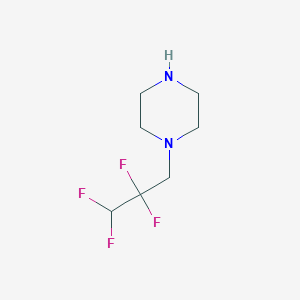
1-(2,2,3,3-Tetrafluoropropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2,2,3,3-Tetrafluoropropyl)piperazine” is a chemical compound with the CAS Number: 23476-98-4 . It has a molecular weight of 200.18 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12F4N2/c8-6(9)7(10,11)5-13-3-1-12-2-4-13/h6,12H,1-5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Therapeutic and Diagnostic Applications in Oncology
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a structural analogue potentially related in activity to 1-(2,2,3,3-Tetrafluoropropyl)piperazine, has been identified as a promising candidate for therapeutic and/or diagnostic applications in oncology. Modifications to reduce its lipophilicity, while maintaining or enhancing affinity for σ receptors, are under investigation for improved tumor targeting and minimal antiproliferative activity, highlighting its utility in cancer research and treatment (Abate et al., 2011).
Flame Retardant Applications
Research into the application of piperazine-phosphonates as flame retardants on cotton fabric has shown significant potential. The study of thermal decomposition reactions of treated fabrics provides insights into the effectiveness of these compounds in enhancing fire resistance, indicating a valuable application of piperazine derivatives in material science and safety technology (Nguyen et al., 2014).
Antimicrobial Activities
Novel 1,4-Disubstituted piperazines have been synthesized and evaluated for their antibacterial activities. This research highlights the importance of the piperazine moiety in the development of new antimicrobial agents, demonstrating its potential in addressing drug-resistant pathogenic bacterial strains (Shroff et al., 2022).
Central Pharmacological Activities
Piperazine derivatives are extensively researched for their central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects. This area of study underscores the versatility of piperazine derivatives in the development of central nervous system (CNS) drugs, with potential therapeutic benefits for various psychiatric and neurological disorders (Brito et al., 2018).
Antifungal Applications
Optically active antifungal azoles containing the piperazine moiety have shown significant activity against various fungal pathogens, offering a new approach to treating fungal infections with enhanced efficacy and selectivity. This research provides a foundation for the development of novel antifungal agents with the potential to improve patient outcomes in infectious disease management (Upadhayaya et al., 2004).
Drug Delivery and Sensor Applications
Studies involving heteroatom-doped fullerenes interacting with piperazine derivatives suggest potential applications in drug delivery and as sensor devices. These findings open new avenues for the use of piperazine compounds in medical applications, highlighting their role in the development of innovative diagnostic and therapeutic tools (Alver et al., 2018).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, H335 . The precautionary statements associated with the compound include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
1-(2,2,3,3-tetrafluoropropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F4N2/c8-6(9)7(10,11)5-13-3-1-12-2-4-13/h6,12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLYMOHYRZUZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2814806.png)
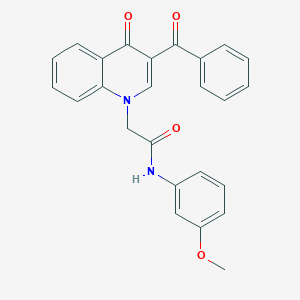
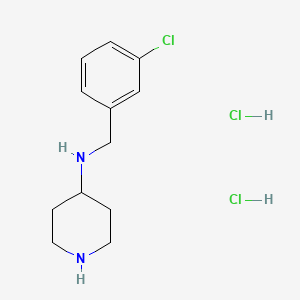
![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2814810.png)

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2814814.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2814816.png)
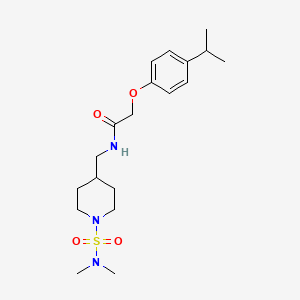


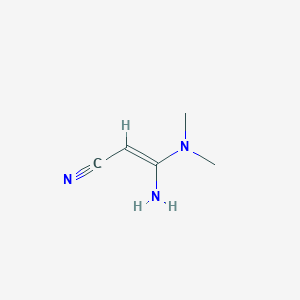
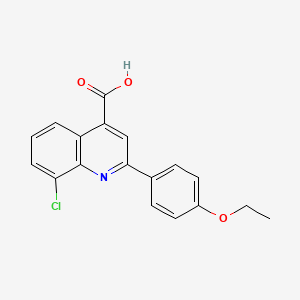
![1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-](/img/structure/B2814825.png)
